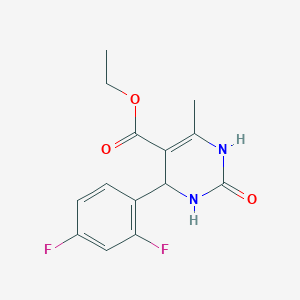

Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

CAS No.: 312632-14-7

Cat. No.: VC4347867

Molecular Formula: C14H14F2N2O3

Molecular Weight: 296.274

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312632-14-7 |

|---|---|

| Molecular Formula | C14H14F2N2O3 |

| Molecular Weight | 296.274 |

| IUPAC Name | ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C14H14F2N2O3/c1-3-21-13(19)11-7(2)17-14(20)18-12(11)9-5-4-8(15)6-10(9)16/h4-6,12H,3H2,1-2H3,(H2,17,18,20) |

| Standard InChI Key | CEOWGVDOODWPMY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)F)F)C |

Introduction

Synthesis and Reaction Optimization

The Biginelli reaction—a one-pot cyclocondensation of aldehydes, β-ketoesters, and urea/thiourea—serves as the primary synthetic route for DHPMs. For ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, the reaction likely involves 2,4-difluorobenzaldehyde, ethyl acetoacetate, and urea under acid or Lewis acid catalysis.

In analogous syntheses, zirconium chloride (10 mol%) in ethanol under reflux yielded ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate derivatives with 86–88% efficiency . Solvent-free conditions, as demonstrated in the synthesis of methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM, eliminate side reactions and simplify purification . Catalysts like ZrCl4 enhance reaction rates by activating the aldehyde and β-ketoester components, facilitating imine formation and subsequent cyclization .

Table 1: Representative Synthesis Conditions for Analogous DHPMs

For the target compound, employing ZrCl4 in ethanol or solvent-free conditions at 80–100°C would optimize yield while minimizing byproducts.

Structural and Crystallographic Analysis

X-ray crystallography of related DHPMs reveals key conformational trends. The dihydropyrimidinone ring typically adopts envelope or screw-boat conformations, with substituents influencing packing motifs.

Ring Conformation and Substituent Orientation

In ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-6-methyl-2-oxo-DHPM, the pyrimidinone ring exists in an envelope conformation, with the C4 atom deviating from the plane . Similarly, the furan-2-yl substituent in ethyl 4-(furan-2-yl)-6-methyl-2-oxo-DHPM induces a screw-boat conformation, with the heterocycle axially oriented at 85.94° relative to the pyrimidine plane . For the 2,4-difluorophenyl analog, steric and electronic effects of the fluorine atoms may stabilize a similar envelope conformation, with the aryl group adopting an axial or equatorial position depending on crystallization conditions.

Hydrogen Bonding and Crystal Packing

N–H···O=C hydrogen bonds dominate DHPM crystal packing, forming characteristic R₂²(8) dimers. In methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM, N–H···O interactions create dimers, while C–H···F and C–H···π contacts stabilize layered architectures . The title compound’s 2,4-difluorophenyl group may introduce additional C–F···N or C–F···O interactions, as observed in solvatomorphs of fluorinated DHPMs .

Table 2: Crystallographic Data for Selected DHPM Derivatives

The target compound may crystallize in monoclinic (e.g., C2/c) or triclinic (P-1) systems, with Z=2–4 depending on solvent inclusion.

Spectroscopic Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide diagnostic data for DHPMs.

NMR Spectroscopy

¹H NMR spectra of DHPMs exhibit characteristic signals:

-

Methyl groups: δ 1.1–1.3 ppm (CH3 from ethyl ester), δ 2.3–2.5 ppm (C6–CH3) .

-

Aromatic protons: δ 6.8–7.8 ppm (multiplet for 2,4-difluorophenyl) .

In ¹³C NMR, the C2 carbonyl resonates at δ 165–170 ppm, and the ester carbonyl at δ 160–165 ppm .

Thermal and Solubility Properties

Differential scanning calorimetry (DSC) of methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM revealed a melting endotherm at 168°C . The target compound’s melting point is expected to range between 160–180°C, influenced by fluorine’s electronegativity and crystal packing efficiency.

Solubility in polar aprotic solvents (e.g., DMSO, ethyl acetate) is moderate, while aqueous solubility is low due to the hydrophobic aryl and ethyl ester groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume